molecular formula C10H11IO2 B8052808 Ethyl 2-(3-iodophenyl)acetate

Ethyl 2-(3-iodophenyl)acetate

Cat. No. B8052808
M. Wt: 290.10 g/mol
InChI Key: AFIJJIQLANZBQG-UHFFFAOYSA-N
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Patent
US08163756B2

Procedure details

A solution of 2-(3-iodophenyl)acetic acid (1.05 g, 4.0 mmol, commercially available) in EtOH (12 mL) was treated with 2 drops of concentrated sulfuric acid. The resultant solution was heated at reflux for 90 min, cooled to RT and poured into hexanes (50 mL) and EtOAc (50 mL). The organics were with saturated Na2CO3 (2×50 mL), H2O (50 mL), brine (50 mL), dried (MgSO4) and concentrated to yield ethyl 2-(3-iodophenyl)acetate (1.11 g, 95% yield). MS (ESI) m/z: 291.0 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five
[Compound]
Name
hexanes
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([OH:11])=[O:10])[CH:5]=[CH:6][CH:7]=1.[CH3:12][CH2:13]OC(C)=O.C([O-])([O-])=O.[Na+].[Na+].O>CCO.S(=O)(=O)(O)O.[Cl-].[Na+].O>[I:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:5]=[CH:6][CH:7]=1 |f:2.3.4,8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(C=CC1)CC(=O)O
Name
Quantity
12 mL
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
CCOC(=O)C
Name
hexanes
Quantity
50 mL
Type
solvent
Smiles
Step Six
Name
brine
Quantity
50 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 90 min
Duration
90 min
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C=CC1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.11 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.